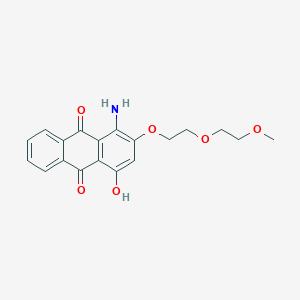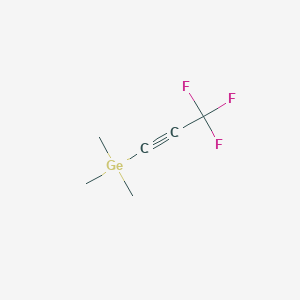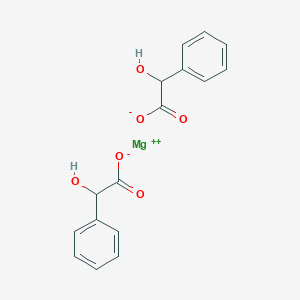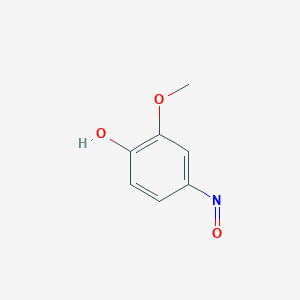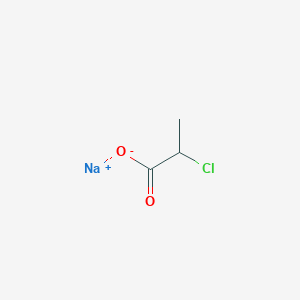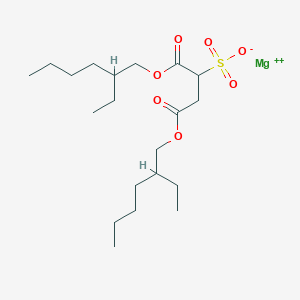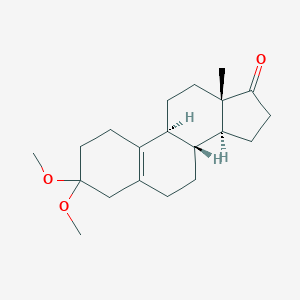
3,3-Dimethoxyestr-5(10)-ene-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethoxyestr-5(10)-ene-17-one is a synthetic compound belonging to the class of estrogens It is characterized by the presence of two methoxy groups at the 3rd position and a ketone group at the 17th position of the steroid nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxyestr-5(10)-ene-17-one typically involves the methoxylation of estrone or its derivatives. The process begins with the protection of the hydroxyl groups, followed by the introduction of methoxy groups using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The final step involves deprotection to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethoxyestr-5(10)-ene-17-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3,3-Dimethoxyestr-5(10)-ene-17-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 3,3-Dimethoxyestr-5(10)-ene-17-one involves its interaction with estrogen receptors. Upon binding to these receptors, the compound modulates the transcription of estrogen-responsive genes, influencing various physiological processes. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Estrone: A naturally occurring estrogen with a hydroxyl group at the 3rd position.
Estradiol: Another natural estrogen with hydroxyl groups at the 3rd and 17th positions.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness: 3,3-Dimethoxyestr-5(10)-ene-17-one is unique due to the presence of methoxy groups, which can influence its pharmacokinetic and pharmacodynamic properties. These modifications can enhance its stability, bioavailability, and receptor binding affinity compared to its natural counterparts.
Properties
CAS No. |
19257-34-2 |
|---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H30O3/c1-19-10-8-15-14-9-11-20(22-2,23-3)12-13(14)4-5-16(15)17(19)6-7-18(19)21/h15-17H,4-12H2,1-3H3/t15-,16-,17+,19+/m1/s1 |
InChI Key |
RHMXJSWKQJYEOA-VXNCWWDNSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3CCC(C4)(OC)OC |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC(C4)(OC)OC |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3CCC(C4)(OC)OC |
Key on ui other cas no. |
19257-34-2 |
Pictograms |
Environmental Hazard |
Synonyms |
3,3-Dimethoxyestr-5(10)-ene-17-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


